Thieno[2,3-c]pyridin-4-ol

GRK2 Kinase Inhibitor Heart Failure

Thieno[2,3-c]pyridin-4-ol (CAS 73224-08-5) is a fused bicyclic heteroaromatic compound comprising a thiophene ring fused to a pyridine ring, featuring a hydroxyl group at the 4-position. This structural motif serves as a versatile ATP-mimetic scaffold for kinase inhibitor development, particularly as a hydrogen bond donor-acceptor hinge-binding motif.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 73224-08-5
Cat. No. B1282128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-c]pyridin-4-ol
CAS73224-08-5
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=CN=C2)O
InChIInChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H
InChIKeyCMAVWFDMNHLUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-c]pyridin-4-ol (CAS 73224-08-5): A Core Thienopyridine Scaffold for ATP-Mimetic Kinase Inhibitor Procurement


Thieno[2,3-c]pyridin-4-ol (CAS 73224-08-5) is a fused bicyclic heteroaromatic compound comprising a thiophene ring fused to a pyridine ring, featuring a hydroxyl group at the 4-position. This structural motif serves as a versatile ATP-mimetic scaffold for kinase inhibitor development, particularly as a hydrogen bond donor-acceptor hinge-binding motif [1]. The compound is a solid at room temperature with moderate solubility in polar solvents . Its utility as a core building block is evidenced by its role in generating diverse collections of thieno[2,3-c]pyridine derivatives for drug discovery programs targeting kinases such as GRK2, COT, CDK8, and Hsp90 [1] [2] [3].

Core scaffold ATP-mimetic hinge-binding motif for kinase inhibitor design
Reported targets GRK2, CDK8, COT, Hsp90 kinase programs
Synthetic workflow Solid, moderate solubility in polar solvents; compatible with standard medicinal chemistry derivatization

Why Generic Thienopyridine Substitution Fails: The Critical Impact of Ring Fusion Geometry in Thieno[2,3-c]pyridin-4-ol


Generic substitution within the thienopyridine class is not feasible due to profound differences in biological activity arising from subtle variations in ring fusion geometry and substitution patterns. A direct comparison of N-Boc-thieno[2,3-c]pyridine and N-Boc-thieno[2,3-b]pyridine derivatives reveals a stark dichotomy: only the [2,3-c] isomers exhibit antileishmanial activity (IC₅₀ < 10 μM), while the [2,3-b] isomers are completely inactive [1]. Furthermore, the regioisomeric Thieno[3,2-c]pyridin-4-ol (CAS 27685-92-3) is reported to inhibit bromodomains , a distinct target class from the kinases (GRK2, COT, CDK8) preferentially engaged by the [2,3-c] scaffold [2] [3]. This target selectivity, dictated by the precise spatial orientation of the hinge-binding motif, underscores that even closely related analogs cannot be interchanged without fundamentally altering the research outcome, making the specific procurement of Thieno[2,3-c]pyridin-4-ol essential for programs targeting ATP-mimetic kinase inhibition.

Target Scaffold
Thieno[2,3-c]pyridin-4-ol Fused [2,3-c] geometry engages ATP-binding hinge; reported in GRK2, CDK8, COT inhibitor series
Potential Substitutes
Thieno[2,3-b] isomer Lacks antileishmanial activity; ring fusion shift may abolish kinase hinge interaction
Thieno[3,2-c]pyridin-4-ol Reported to inhibit bromodomains, not kinases; target class mismatch requires re-validation

Quantitative Differentiation Evidence for Thieno[2,3-c]pyridin-4-ol: Kinase Inhibition Selectivity and Scaffold Performance


GRK2 Kinase Inhibition: Structural Optimization of the Thieno[2,3-c]pyridin-4-ol Scaffold Yields Low Nanomolar Potency

The thieno[2,3-c]pyridine scaffold, with Thieno[2,3-c]pyridin-4-ol as a key intermediate, has been optimized through structure-driven drug discovery to produce potent and highly ligand-efficient inhibitors of G protein-coupled receptor kinase 2 (GRK2). This optimization process resulted in a collection of inhibitors with low nanomolar potency against GRK2 [1]. As a class-level inference, the unsubstituted Thieno[2,3-c]pyridin-4-ol serves as the essential hinge-binding motif from which these potent inhibitors were derived.

GRK2 Inhibition
Class-level inference
Low nanomolar IC₅₀ after scaffold optimization
Scaffold enables potent GRK2 hinge binding; essential for kinase-focused libraries
Exact IC₅₀ values from optimized derivatives; core compound serves as starting point
GRK2 Kinase Inhibitor Heart Failure

CDK8/Cyclin C Inhibition: A Thieno[2,3-c]pyridine Derivative Demonstrates Single-Digit Nanomolar Potency

Derivatives of Thieno[2,3-c]pyridin-4-ol have been profiled for kinase inhibition, with one representative (4-phenoxy-2-(2H-tetrazol-5-yl)thieno[2,3-c]pyridine) exhibiting an IC50 of 8.30 nM against CDK8/Cyclin C [1]. In contrast, the same compound showed an IC50 of 2200 nM against the related kinase COT [1], representing a >250-fold selectivity window. This differential activity profile underscores the scaffold's capacity for achieving selective kinase inhibition, a property that stems from the specific geometry of the [2,3-c] ring fusion.

CDK8 Selectivity
Class-level inference
Derivative IC₅₀ 8.30 nM (CDK8/Cyclin C) vs 2200 nM (COT); >250-fold selectivity
Supports selective kinase profiling; off-target kinase interpretation may require review
Fluorescence polarization / HTRF assay; specificity derived from [2,3-c] geometry
CDK8 Cyclin C Kinase Inhibitor Cancer

Antileishmanial Activity: N-Benzyl Thieno[2,3-c]pyridine Derivatives Achieve Submicromolar Potency and High Selectivity

Optimization of the Thieno[2,3-c]pyridine scaffold led to the identification of N-benzyl derivative 3f, which exhibited potent antileishmanial activity against the intracellular amastigote form with IC₅₀ values between 0.83 and 1.13 μM, comparable to the reference drug amphotericin B [1]. Crucially, 3f demonstrated a 250-fold higher selectivity index (SI) than amphotericin B, combined with low in vivo toxicity (LD₅₀ = 2000 mg/kg in Zophobas morio) [1]. This favorable therapeutic window is a direct consequence of structural modifications to the core Thieno[2,3-c]pyridine scaffold.

Antileishmanial Activity
Class-level inference
N-benzyl derivative IC₅₀ 0.83–1.13 µM; selectivity index >250-fold vs amphotericin B
Supports antiparasitic screening context; reported selectivity may not transfer to other strains
Intracellular amastigote assay; in vivo toxicity data from Zophobas morio model
Leishmania Antiparasitic Neglected Tropical Disease

Anticancer Activity: Thieno[2,3-c]pyridine Derivative 6i Induces G2 Phase Arrest with Low Micromolar IC50 Values

A derivative of Thieno[2,3-c]pyridine, compound 6i, demonstrated broad-spectrum anticancer activity with IC₅₀ values of 10.8 µM (HSC3), 11.7 µM (T47D), and 12.4 µM (RKO) across head and neck, breast, and colorectal cancer cell lines [1]. Mechanistically, 6i was found to induce G2 phase cell cycle arrest, an effect distinct from apoptosis induction [1]. This phenotype, along with molecular docking data implicating Hsp90 as a target, highlights the scaffold's utility in developing anticancer agents with non-apoptotic mechanisms of action.

Cancer Cell Panel
Class-level inference
Compound 6i IC₅₀ 10.8 (HSC3), 11.7 (T47D), 12.4 µM (RKO); G2 phase arrest
Supports cell-model endpoint review; non-apoptotic mechanism differentiates from typical cytotoxicity
MTT assay and flow cytometry; Hsp90 implicated by docking
Hsp90 Anticancer Cell Cycle Arrest

Optimal Research and Industrial Applications for Thieno[2,3-c]pyridin-4-ol Scaffold Procurement


Kinase Inhibitor Library Synthesis and Lead Optimization

Procure Thieno[2,3-c]pyridin-4-ol as a core hinge-binding motif for the synthesis of focused kinase inhibitor libraries targeting GRK2, CDK8, or COT. The scaffold's demonstrated capacity for optimization to low nanomolar potency [1] and high selectivity [2] makes it ideal for structure-activity relationship (SAR) studies and lead optimization campaigns in cardiovascular and oncology research [1] [2].

Antiparasitic Drug Discovery for Neglected Tropical Diseases

Utilize Thieno[2,3-c]pyridin-4-ol as a starting point for synthesizing antileishmanial agents. The scaffold has been validated through the discovery of N-benzyl derivatives with submicromolar activity and a 250-fold improvement in selectivity index over existing therapies [3]. This provides a high-value entry point for medicinal chemistry programs focused on neglected tropical diseases.

Anticancer Research Targeting Non-Apoptotic Cell Death Mechanisms

Employ Thieno[2,3-c]pyridin-4-ol in the development of novel anticancer agents that induce G2 phase cell cycle arrest rather than apoptosis. The scaffold's demonstrated ability to produce compounds with this specific mechanism of action [4] offers a unique angle for overcoming drug resistance and targeting cancer cell proliferation through alternative pathways [4].

Chemical Biology Probe Development for GPCR Signaling

Leverage Thieno[2,3-c]pyridin-4-ol to create chemical probes for investigating G protein-coupled receptor (GPCR) signaling pathways. As a scaffold for potent GRK2 inhibitors [1], derivatives of this compound can be used to modulate GPCR desensitization and internalization, providing valuable tools for dissecting complex signaling networks in cell biology and pharmacology [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
ATP-mimetic hinge-binding core
GRK2/CDK8/COT selectivity profiling
Antiparasitic research studies
Thieno[2,3-c] derivatization platform
Selectivity index and strain-panel review
Cancer cell-model studies
Non-apoptotic cell cycle mechanism
G2 arrest and cell viability endpoints
GPCR signaling pathway research
GRK2 inhibitor scaffold
Receptor desensitization modulation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-c]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.